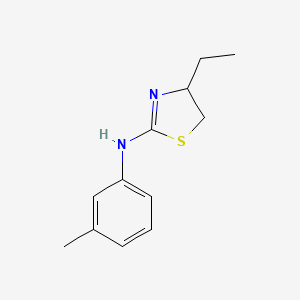

4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVCTCSJDXTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with ethyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and synthesis aspects of 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine with analogous compounds:

Key Observations:

Structural Variations: Dihydro vs. This flexibility may influence binding interactions in biological systems. Substituent Position: The meta-methyl group on the phenyl ring (target compound) contrasts with para-substituted analogs (e.g., 4-ethyl or 4-methylphenyl derivatives), which may alter electronic effects and steric accessibility .

Electronic and Physicochemical Properties :

- Electron-donating groups (e.g., methoxy in ) increase solubility, while electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity. The target compound’s 3-methylphenyl group balances moderate lipophilicity and steric bulk.

- Predicted collision cross-section (CCS) values for the methoxyphenyl derivative (152.7 Ų for [M+H]+) suggest utility in mass spectrometry-based identification .

Synthetic Routes :

- Thiazol-2-amine derivatives are commonly synthesized via nucleophilic substitution, as seen in the reaction of 4-chloro-3-nitrocoumarin with 4,5-dihydro-1,3-thiazol-2-amine . Similar methods likely apply to the target compound.

Substituent modifications in the target compound could modulate similar biological pathways.

Biological Activity

4-Ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. Thiazole compounds are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 220.33 g/mol. The thiazole ring structure contributes significantly to its biological activity, providing a scaffold for various substitutions that can enhance its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of several cancer cell lines. For instance, compounds similar to 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

- A specific study reported that certain thiazole derivatives had IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2 cells .

-

Mechanisms of Action :

- The biological activity is often attributed to the ability of these compounds to induce apoptosis and halt the cell cycle in cancer cells. The presence of sulfur and nitrogen in the thiazole ring is critical for these effects .

- Additionally, some derivatives have been shown to inhibit key enzymes involved in tumor growth, such as VEGFR-2 kinase, which plays a role in angiogenesis .

Other Biological Activities

Beyond anticancer effects, thiazole derivatives have been explored for other pharmacological activities:

- Antimicrobial Activity : Thiazoles have demonstrated effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell function.

- Anti-inflammatory Effects : Some studies suggest that thiazole compounds can modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.

Study on Thiazole Derivatives

A recent study synthesized several thiazole derivatives and evaluated their biological activities. Among these, a compound structurally related to 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine was found to exhibit significant cytotoxicity against MCF-7 cells with an IC50 value of 1.61 µg/mL . The study emphasized structure-activity relationships (SAR), indicating that specific substitutions on the thiazole ring could enhance anticancer activity.

In Vivo Studies

While most current research focuses on in vitro assays, preliminary in vivo studies are needed to validate the efficacy and safety profile of 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Future research should aim at exploring pharmacokinetics and potential side effects associated with this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors, such as reacting 3-methylaniline with brominated thiazole intermediates under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C) facilitates ring closure . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine-to-thiazole precursor). Purification via column chromatography with ethyl acetate/hexane mixtures is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points confirm its structure?

- NMR Spectroscopy : H NMR confirms the ethyl group (δ 1.2–1.4 ppm, triplet) and dihydrothiazole protons (δ 3.1–3.3 ppm, multiplet). C NMR identifies the thiazole carbons (δ 160–170 ppm) .

- IR Spectroscopy : Absorption bands at 3300 cm (N–H stretch) and 1650 cm (C=N stretch) validate the amine and thiazole moieties .

- Mass Spectrometry : Molecular ion peaks ([M+H]) align with the molecular formula (CHNS), and fragmentation patterns match thiazole ring cleavage .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

Standard protocols include:

- Antimicrobial Testing : Agar diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values reported in µg/mL) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl or thiazole rings) impact biological activity?

Substituting the 3-methylphenyl group with electron-withdrawing groups (e.g., Cl) enhances antimicrobial potency but may reduce solubility. Adding methyl groups to the thiazole ring increases metabolic stability, as shown in SAR studies comparing analogs . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like DNA gyrase .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Metabolite Analysis : LC-MS/MS identifies active metabolites that may explain discrepancies in potency .

- Crystallographic Validation : X-ray structures (e.g., from Acta Crystallographica studies) clarify conformation-activity relationships .

Q. How can reaction pathways for oxidation or substitution reactions be optimized to synthesize derivatives?

- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to selectively oxidize the thiazole sulfur to sulfoxide, monitored by TLC .

- Electrophilic Substitution : Nitration (HNO/HSO) at the phenyl ring requires controlled temperatures (0–5°C) to avoid byproducts .

Q. What computational methods are used to predict environmental fate and biodegradation pathways?

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

Q. What advanced techniques validate interactions with biological targets (e.g., receptors or enzymes)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution .

Q. How are enantiomeric purity and stereochemical effects evaluated for chiral derivatives?

- Chiral HPLC : Uses columns like Chiralpak AD-H to separate enantiomers (hexane/isopropanol mobile phase) .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.